![molecular formula C16H17N3OS2 B2733341 3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one CAS No. 882180-48-5](/img/structure/B2733341.png)
3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one
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Overview
Description
The compound “3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
While specific synthesis methods for “3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one” were not found, thiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of thiazole derivatives, including “3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one”, is influenced by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . They can neutralize free radicals in the body, which may help prevent various diseases and promote overall health.
Analgesic Activity
Compounds related to the thiazole scaffold have been reported to act as analgesics . They could potentially be used in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have also been reported to have anti-inflammatory effects . This suggests potential applications in treating conditions characterized by inflammation.
Antimicrobial Activity
Thiazoles have been found to exhibit antimicrobial properties . They could potentially be used in the development of new antimicrobial agents to combat various bacterial infections.
Antifungal Activity
Thiazole compounds have demonstrated antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been reported to have antiviral effects . They could potentially be used in the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown potential in acting as antitumor or cytotoxic drug molecules . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer cell line .
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.
Future Directions
Thiazole derivatives, including “3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one”, hold promise in various scientific research fields due to their wide range of biological activities . Future research could focus on exploring their potential applications in drug discovery, material synthesis, and biological studies.
properties
IUPAC Name |
3-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2-imino-5-methyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-3-11-4-6-12(7-5-11)8-13-9-18-16(22-13)19-14(20)10(2)21-15(19)17/h4-7,9-10,17H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSHUKJELCVLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)C(SC3=N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one |
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